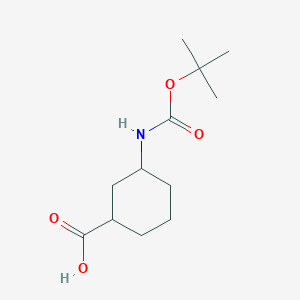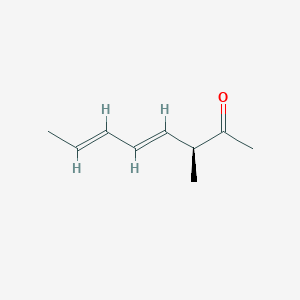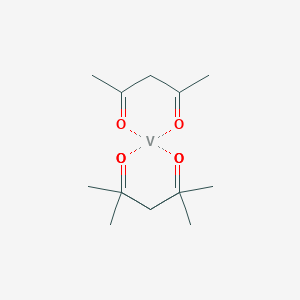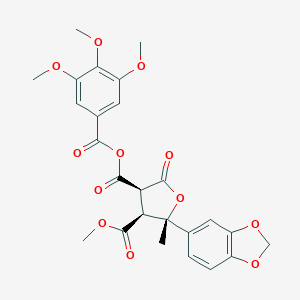
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane dicarboxylates and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective research tool. The limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate. One potential direction is the development of new derivatives of this compound with improved potency and specificity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves several steps. The starting material is 3,4,5-trimethoxybenzoic acid, which undergoes esterification with methanol to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3-dimethyl-2-butene-1,4-diol to form the oxolane ring. The final step involves the addition of 1,3-benzodioxole-5-carboxylic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122860-98-4 |
|---|---|
Produktname |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
Molekularformel |
C25H24O12 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
InChI |
InChI=1S/C25H24O12/c1-25(13-6-7-14-15(10-13)35-11-34-14)19(24(29)33-5)18(23(28)37-25)22(27)36-21(26)12-8-16(30-2)20(32-4)17(9-12)31-3/h6-10,18-19H,11H2,1-5H3/t18-,19+,25+/m0/s1 |
InChI-Schlüssel |
QNKKPNJXKCOWJF-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@]1([C@H]([C@H](C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
Synonyme |
dimethyl 2,3,4,5-tetrahydro-5-(3,4-methylenedioxyphenyl)-2-oxo-3-(3,4,5-trimethoxybenzoyl)-3,4-furandicarboxylate TMTM-furandicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



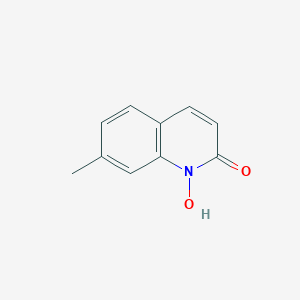

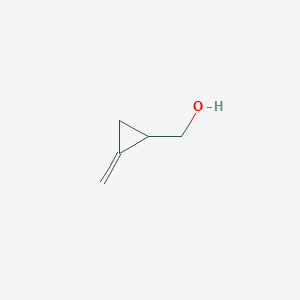
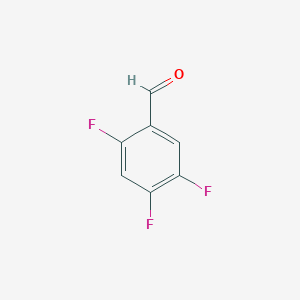

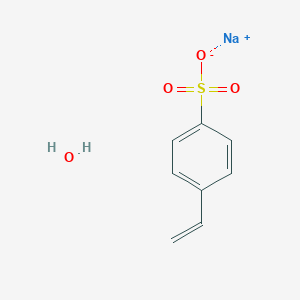

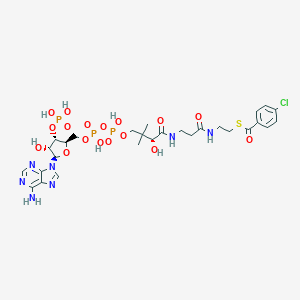
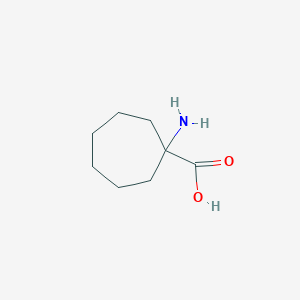
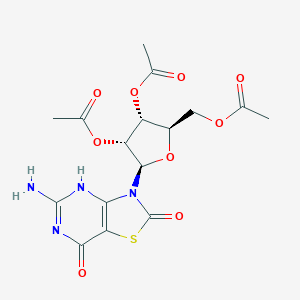
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
